molecular formula C15H10N6O4S B14668233 N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline CAS No. 39874-99-2

N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline

Cat. No.: B14668233
CAS No.: 39874-99-2
M. Wt: 370.3 g/mol
InChI Key: MFZYDFKTWLLNMX-UHFFFAOYSA-N
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Description

N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline is a complex organic compound that features a thiazole ring, a nitrophenyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of an aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reactions: The final step involves coupling the thiazole derivative with a nitroaniline derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium dithionite (Na₂S₂O₄)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., HNO₃/H₂SO₄)

Major Products

    Oxidation: Formation of nitroso or nitro derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can interact with metal ions or other biomolecules, while the nitrophenyl group can participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline is unique due to its combination of a thiazole ring, nitrophenyl group, and aniline moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

39874-99-2

Molecular Formula

C15H10N6O4S

Molecular Weight

370.3 g/mol

IUPAC Name

4-(3-nitrophenyl)-5-[(2-nitrophenyl)diazenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C15H10N6O4S/c16-15-17-13(9-4-3-5-10(8-9)20(22)23)14(26-15)19-18-11-6-1-2-7-12(11)21(24)25/h1-8H,(H2,16,17)

InChI Key

MFZYDFKTWLLNMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(N=C(S2)N)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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